Technical Whitepaper: 3-Ethynyl-3-fluoropyrrolidine Hydrochloride in Advanced Drug Design
Technical Whitepaper: 3-Ethynyl-3-fluoropyrrolidine Hydrochloride in Advanced Drug Design
Executive Summary
In contemporary medicinal chemistry, the strategic introduction of highly functionalized, conformationally restricted aliphatic rings is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Ethynyl-3-fluoropyrrolidine hydrochloride is a premium bifunctional building block that merges the metabolic stability of a fluorinated heterocycle with the versatile reactivity of a terminal alkyne[1]. This whitepaper provides an in-depth technical analysis of its chemical structure, isolation protocols, and field-proven applications in cross-coupling and bioconjugation workflows[2].
Chemical Identity & Structural Rationale
The utility of 3-ethynyl-3-fluoropyrrolidine stems from its unique geminal substitution pattern at the C3 position of the pyrrolidine core. The free base (CAS: 1565079-79-9) is typically isolated and stored as its hydrochloride salt (CAS: 2306275-74-9) to prevent oxidative degradation and enhance shelf stability[1].
Quantitative Chemical Properties
Table 1: Chemical Identity and Physical Properties
| Property | Specification / Value |
| Chemical Name | 3-Ethynyl-3-fluoropyrrolidine hydrochloride |
| CAS Number (HCl Salt) | 2306275-74-9[1] |
| CAS Number (Free Base) | 1565079-79-9[1] |
| Molecular Formula | C₆H₉ClFN[1] |
| Molecular Weight | 149.60 g/mol [1] |
| Boc-Protected Precursor | C₁₁H₁₆FNO₂ (MW: 213.11 Da)[3] |
| SMILES (Salt) | C#CC1(F)CCNC1.Cl |
Stereoelectronic Causality
The co-localization of a fluorine atom and an ethynyl group on the same sp³ carbon generates profound stereoelectronic effects:
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Basicity Modulation: The strong electron-withdrawing inductive effect (-I) of the fluorine atom significantly lowers the pKa of the adjacent pyrrolidine nitrogen. This reduction in basicity increases the fraction of the un-ionized drug at physiological pH, thereby enhancing passive membrane permeability.
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Metabolic Hardening: The geminal fluoro substitution blocks cytochrome P450-mediated oxidative metabolism at the highly vulnerable C3 position.
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Vectorial Rigidity: The terminal alkyne provides a rigid, linear sp-hybridized vector that is ideal for probing deep hydrophobic pockets in target proteins or serving as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
Diagram 1: Logical relationship between structural features and their functional impact.
Precursor Synthesis & Salt Formation Workflow
In typical drug discovery workflows, the compound is synthesized and manipulated via its Boc-protected precursor, tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate[3]. The Boc group prevents unwanted N-alkylation or N-arylation during upstream reactions.
Protocol: Boc-Deprotection to Yield the Hydrochloride Salt
To isolate the highly pure hydrochloride salt (CAS: 2306275-74-9), a controlled anhydrous acidic cleavage is required[1].
Causality Check: Using 4M HCl in dioxane rather than aqueous HCl prevents the hydrolysis of sensitive functional groups. The dioxane provides a polar aprotic environment that solubilizes the Boc-protected starting material, while the resulting highly polar HCl salt precipitates out of the non-polar ethereal solvent mixture, driving the reaction to completion and bypassing the need for chromatographic purification.
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 equivalent of tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate in anhydrous dichloromethane (DCM) (approx. 10 mL/gram of substrate) under a nitrogen atmosphere.
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Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 10 equivalents of 4M HCl in Dioxane dropwise to control the evolution of isobutylene and CO₂ gases.
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Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the complete disappearance of the Boc-precursor via TLC (Ninhydrin stain).
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Precipitation: Concentrate the reaction mixture in vacuo to approximately 20% of its original volume. Add cold diethyl ether (30 mL) vigorously to induce precipitation of the hydrochloride salt.
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Isolation: Collect the resulting white to off-white solid via vacuum filtration. Wash the filter cake with additional cold diethyl ether (2 × 10 mL) and dry under high vacuum for 12 hours to afford 3-ethynyl-3-fluoropyrrolidine hydrochloride.
Application: Sonogashira Cross-Coupling in Drug Design
The terminal alkyne of the 3-ethynyl-3-fluoropyrrolidine moiety is a highly reactive handle for carbon-carbon bond formation. It is frequently utilized in Sonogashira cross-coupling reactions to synthesize complex alkynyl derivatives, such as alkynyl quinazolines for kinase inhibition[4].
Protocol: Sonogashira Coupling of the Boc-Protected Precursor
The following self-validating protocol is adapted from validated patent literature for the synthesis of complex pharmaceutical intermediates[4].
Causality Check: The reaction utilizes a co-solvent system of Triethylamine (TEA) and Dimethylformamide (DMF). TEA acts as the requisite base to neutralize the HX generated during the catalytic cycle. DMF provides a highly polar medium to solubilize the Pd catalyst and stabilize the oxidative addition intermediates. A strict N₂ atmosphere is critical; in the presence of oxygen, the Cu(I) co-catalyst will rapidly induce Glaser homocoupling of the terminal alkyne, destroying the starting material.
Diagram 2: Experimental workflow for the Sonogashira cross-coupling of the alkyne precursor.
Step-by-Step Methodology:
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Reagent Charging: To an oven-dried Schlenk flask, add tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate (955 mg, 4.48 mmol) and the target aryl halide (1.0 equivalent)[4].
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Solvent Addition: Add Triethylamine (5.00 mL) and Dimethylformamide (5.00 mL). Sparge the solution with ultra-pure nitrogen gas for 15 minutes to remove dissolved oxygen[4].
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Catalyst Introduction: Under a positive flow of nitrogen, add tetrakis[triphenylphosphine]palladium(0) (470 mg, 407 µmol) and copper(I) iodide (77.5 mg, 407 µmol) in one rapid portion[4].
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Thermal Activation: Seal the flask and heat the mixture to 50 °C with vigorous stirring for 1 hour. The electron-withdrawing fluorine atom slightly increases the acidity of the terminal alkyne proton, facilitating rapid transmetalation and ensuring a short reaction time[4].
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Aqueous Workup: Cool the mixture to room temperature. Dilute with deionized water (30 mL) to crash out the highly lipophilic organic products, and extract with ethyl acetate (3 × 30.0 mL)[4].
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Purification: Combine the organic layers, wash extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
Conclusion
3-Ethynyl-3-fluoropyrrolidine hydrochloride is a masterclass in rational chemical design. By combining the metabolic shielding and pKa-lowering effects of a geminal fluorine with the synthetic versatility of a terminal alkyne, it provides medicinal chemists with a robust tool for late-stage functionalization and structural optimization. Strict adherence to anhydrous handling and inert-atmosphere coupling protocols ensures maximum yield and structural fidelity in downstream drug discovery applications.
References
- Google Patents. "WO2021030711A1 - Alkynyl quinazoline compounds." World Intellectual Property Organization.
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PubChemLite. "C11H16FNO2 - Explore (Tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate)." Université du Luxembourg. Available at:[Link]
Sources
- 1. 1565079-79-9|3-Ethynyl-3-fluoropyrrolidine|BLD Pharm [bldpharm.com]
- 2. Conjugation Chemistry/Click Chemistry - Product Catalog - AiFChem [aifchem.com]
- 3. PubChemLite - C11H16FNO2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. WO2021030711A1 - Alkynyl quinazoline compounds - Google Patents [patents.google.com]
